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Compound of Interest

Compound Name: L-Isoleucine-13C6,15N

Cat. No.: B12405800 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of L-Isoleucine-¹³C₆,¹⁵N

in Nuclear Magnetic Resonance (NMR) spectroscopy for studying protein structure, dynamics,

and interactions. Detailed protocols for protein expression and labeling, sample preparation,

and NMR data acquisition are included.

Introduction
Stable isotope labeling with amino acids like L-Isoleucine-¹³C₆,¹⁵N is a cornerstone of modern

biomolecular NMR.[1][2] By replacing the naturally low abundance ¹³C and ¹⁵N isotopes with

highly enriched counterparts, researchers can significantly enhance NMR sensitivity and

resolution.[3][4] This enables the study of larger and more complex biological systems,

providing critical insights for drug discovery and development. L-Isoleucine, being an essential

amino acid, is incorporated into proteins during expression, making it an excellent probe for

investigating protein structure and function.[5]

Key Applications
Protein Structure Determination: Dual labeling with ¹³C and ¹⁵N is essential for de novo

protein structure determination using a suite of triple-resonance NMR experiments (e.g.,

HNCA, HN(CO)CA, HNCACB).[1] These experiments allow for the sequential assignment of

backbone and side-chain resonances.
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Protein Dynamics Studies: Isotope labeling enables the measurement of relaxation

parameters (T₁, T₂) and Nuclear Overhauser Effects (NOEs) for individual residues,

providing insights into protein dynamics on various timescales.[6]

Ligand Binding and Drug Discovery: Chemical Shift Perturbation (CSP) analysis of ¹H-¹⁵N

HSQC spectra upon ligand titration can identify binding sites and characterize protein-ligand

interactions.[7]

Methyl-TROSY NMR for Large Proteins: Selective labeling of Isoleucine, Leucine, and Valine

(ILV) methyl groups in a deuterated protein background (Methyl-TROSY) dramatically

improves spectral quality for high-molecular-weight proteins (>40 kDa).[8][9][10] Isoleucine

δ1 methyl groups are particularly useful probes due to their favorable resolution in ¹³C-¹H

correlation spectra.[8]

Quantitative Data Summary
The following tables summarize typical quantitative parameters associated with NMR

experiments using L-Isoleucine-¹³C₆,¹⁵N.
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Parameter Typical Value/Range Reference/Notes

Isotopic Purity

¹³C Enrichment 98-99 atom % [11]

¹⁵N Enrichment 98-99 atom % [11]

Chemical Purity >95-98% [5][12]

NMR Sample Conditions

Protein Concentration 0.1 - 1.0 mM

[1] For larger proteins, higher

concentrations may be

needed.

NMR Buffer
Typically phosphate or Tris

buffer, pH 6.0-7.5

Should not contain primary

amines if ¹⁵N labeling is used.

D₂O Content 5-10% For deuterium lock.

NMR Relaxation Parameters

(Example)

T₁ (Longitudinal) 10 - 2000 ms
[6] Varies with molecular size

and dynamics.

T₂ (Transverse) 16 - 256 ms
[6] Varies with molecular size

and dynamics.

¹⁵N{¹H}-NOE Varies
[6] Provides information on

backbone flexibility.

Experimental Protocols
This protocol is for the expression of a protein with uniform incorporation of ¹³C and ¹⁵N,

suitable for triple-resonance experiments.

Transformation: Transform an appropriate E. coli expression strain (e.g., BL21(DE3)) with

the plasmid containing the gene of interest.
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Starter Culture: Inoculate a single colony into 50 mL of LB medium and grow overnight at

37°C with shaking.

Minimal Medium Growth:

Pellet the cells from the starter culture by centrifugation.

Resuspend the cell pellet in 1 L of M9 minimal medium supplemented with ¹⁵NH₄Cl (1 g/L)

as the sole nitrogen source and [U-¹³C₆]-glucose (2-4 g/L) as the sole carbon source.[1]

[13][14][15]

Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

Protein Expression:

Induce protein expression by adding IPTG to a final concentration of 0.5-1.0 mM.

Reduce the temperature to 18-25°C and continue to grow for 12-16 hours.

Harvesting and Purification:

Harvest the cells by centrifugation.

Purify the labeled protein using standard chromatography techniques (e.g., affinity, ion

exchange, size exclusion).

This protocol is for producing a highly deuterated, ¹⁵N-labeled protein with protonated

isoleucine δ1 methyl groups.[8][9]

Growth in Deuterated Medium:

Follow steps 1 and 2 from Protocol 1.

Resuspend the starter culture pellet in 1 L of M9 minimal medium prepared with 99.9%

D₂O.

The medium should contain ¹⁵NH₄Cl (1 g/L) and [U-²H, ¹²C]-glucose (2-4 g/L) as the

primary nitrogen and carbon sources.
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Precursor Addition:

Approximately 1 hour before induction (at an OD₆₀₀ of ~0.5), add 60-70 mg/L of α-

ketobutyrate-¹³C₄,3,3-d₂.[9] This precursor will be converted by the cellular machinery into

¹³CH₃-labeled isoleucine.

Induction and Expression: Induce and express the protein as described in Protocol 1.

Purification: Purify the protein as described in Protocol 1.

Concentration: Concentrate the purified, labeled protein to the desired concentration

(typically 0.1-1.0 mM) using an appropriate ultrafiltration device.[1]

Buffer Exchange: Exchange the protein into a suitable NMR buffer (e.g., 20 mM Sodium

Phosphate, 50 mM NaCl, pH 6.5). The final buffer should contain 5-10% D₂O for the NMR

lock.[1]

Final Preparation: Transfer the final sample (typically 500-600 µL for a standard 5 mm NMR

tube) into a clean, high-quality NMR tube.[16]

Initial Spectrum: Acquire a baseline ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled protein.[7]

Ligand Titration: Add small aliquots of a concentrated, unlabeled ligand stock solution to the

protein sample.

Spectral Acquisition: Acquire a ¹H-¹⁵N HSQC spectrum at each titration point.[6]

Data Analysis:

Overlay the spectra and identify peaks that shift or broaden upon ligand addition.

Calculate the weighted average chemical shift perturbation (CSP) for each backbone

amide using the following equation: Δδ = [(ΔδH)² + (α * ΔδN)²]¹ᐟ² , where ΔδH and ΔδN

are the chemical shift changes in the ¹H and ¹⁵N dimensions, respectively, and α is a

scaling factor (typically ~0.154).[6]

Map the perturbed residues onto the protein structure to identify the binding site.
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Caption: General workflow for a protein NMR study using isotopic labeling.
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Caption: Simplified biosynthetic pathway for L-Isoleucine incorporation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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